molecular formula C8H7IN2 B12838088 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-

1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-

Cat. No.: B12838088
M. Wt: 258.06 g/mol
InChI Key: LFRVZOHJEHIMID-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring The presence of an iodine atom at the 6th position and a methyl group at the 4th position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridine and pyrrole precursors.

    Cyclization Reaction: The pyridine and pyrrole precursors undergo a cyclization reaction to form the fused pyrrolo[2,3-b]pyridine ring system.

    Methylation: The methyl group is introduced at the 4th position through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-, which can be further utilized in different applications.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodine and methyl substitutions.

    6-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 4th position.

    4-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom at the 6th position.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a bioactive molecule, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11)

InChI Key

LFRVZOHJEHIMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CN2)I

Origin of Product

United States

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